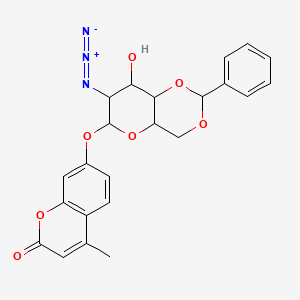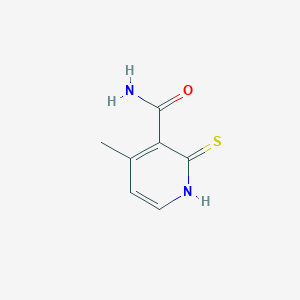![molecular formula C39H68O3Si2 B12288183 (E)-4-[(4E)-4-[(2Z)-2-[3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-cyclopropylpent-2-en-1-ol](/img/structure/B12288183.png)
(E)-4-[(4E)-4-[(2Z)-2-[3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-cyclopropylpent-2-en-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-4-[(4E)-4-[(2Z)-2-[3,5-bis[[tert-butil(dimetil)silil]oxi]-2-metilidenciclohexilideno]etilidene]-7a-metil-2,3,3a,5,6,7-hexahidro-1H-inden-1-il]-1-ciclopentilpent-2-en-1-ol es un compuesto orgánico complejo caracterizado por múltiples grupos funcionales, incluyendo éteres de sililo, ciclohexilideno y grupos ciclopropilo.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (E)-4-[(4E)-4-[(2Z)-2-[3,5-bis[[tert-butil(dimetil)silil]oxi]-2-metilidenciclohexilideno]etilidene]-7a-metil-2,3,3a,5,6,7-hexahidro-1H-inden-1-il]-1-ciclopentilpent-2-en-1-ol típicamente implica múltiples pasos, incluyendo la formación de los grupos ciclohexilideno y ciclopropilo, así como la introducción de grupos protectores de éteres de sililo. Los reactivos comunes utilizados en estas reacciones incluyen reactivos organometálicos, agentes sililantes y varios catalizadores para facilitar la formación del producto deseado.
Métodos de producción industrial
La producción industrial de este compuesto probablemente implicaría la optimización de la ruta sintética para maximizar el rendimiento y minimizar los costos. Esto podría incluir el uso de reactores de flujo continuo, la detección de alto rendimiento de catalizadores y técnicas de purificación escalables.
Análisis De Reacciones Químicas
Tipos de reacciones
(E)-4-[(4E)-4-[(2Z)-2-[3,5-bis[[tert-butil(dimetil)silil]oxi]-2-metilidenciclohexilideno]etilidene]-7a-metil-2,3,3a,5,6,7-hexahidro-1H-inden-1-il]-1-ciclopentilpent-2-en-1-ol puede sufrir varios tipos de reacciones químicas, incluyendo:
Oxidación: Conversión de grupos alcohólicos a compuestos carbonílicos.
Reducción: Hidrogenación de dobles enlaces.
Sustitución: Reemplazo de grupos de éteres de sililo con otros grupos funcionales.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como PCC (Clorocromato de piridinio), agentes reductores como hidruro de aluminio y litio (LiAlH4) y nucleófilos para reacciones de sustitución. Las condiciones de reacción a menudo involucran solventes específicos, temperaturas y catalizadores para lograr las transformaciones deseadas.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir cetonas o aldehídos, mientras que la reducción podría producir hidrocarburos saturados.
Aplicaciones Científicas De Investigación
Química
En química, este compuesto puede utilizarse como bloque de construcción para la síntesis de moléculas más complejas. Sus múltiples grupos funcionales permiten diversas modificaciones químicas, lo que lo hace valioso en la química orgánica sintética.
Biología
En la investigación biológica, los derivados de este compuesto pueden explorarse por su potencial como inhibidores enzimáticos o como sondas para estudiar vías biológicas.
Medicina
En la química medicinal, este compuesto podría servir como un compuesto líder para el desarrollo de nuevos fármacos. Su estructura única puede interactuar con objetivos biológicos específicos, ofreciendo potencial terapéutico.
Industria
En el sector industrial, este compuesto podría utilizarse en el desarrollo de nuevos materiales con propiedades específicas, como polímeros o recubrimientos.
Mecanismo De Acción
El mecanismo por el cual (E)-4-[(4E)-4-[(2Z)-2-[3,5-bis[[tert-butil(dimetil)silil]oxi]-2-metilidenciclohexilideno]etilidene]-7a-metil-2,3,3a,5,6,7-hexahidro-1H-inden-1-il]-1-ciclopentilpent-2-en-1-ol ejerce sus efectos depende de su aplicación específica. En la química medicinal, puede interactuar con objetivos moleculares como enzimas o receptores, modulando su actividad. Las vías involucradas podrían incluir la inhibición de la actividad enzimática, la unión al receptor o la modulación de las vías de transducción de señales.
Comparación Con Compuestos Similares
Compuestos similares
Los compuestos similares incluyen otros alcoholes protegidos con sililo, derivados de ciclohexilideno y moléculas que contienen ciclopropilo. Algunos ejemplos incluyen:
- (E)-4-[(4E)-4-[(2Z)-2-[3,5-bis[[tert-butil(dimetil)silil]oxi]-2-metilidenciclohexilideno]etilidene]-7a-metil-2,3,3a,5,6,7-hexahidro-1H-inden-1-il]-1-ciclopentilpent-2-en-1-ol
- (E)-4-[(4E)-4-[(2Z)-2-[3,5-bis[[tert-butil(dimetil)silil]oxi]-2-metilidenciclohexilideno]etilidene]-7a-metil-2,3,3a,5,6,7-hexahidro-1H-inden-1-il]-1-ciclopentilpent-2-en-1-ol
Unicidad
La singularidad de (E)-4-[(4E)-4-[(2Z)-2-[3,5-bis[[tert-butil(dimetil)silil]oxi]-2-metilidenciclohexilideno]etilidene]-7a-metil-2,3,3a,5,6,7-hexahidro-1H-inden-1-il]-1-ciclopentilpent-2-en-1-ol radica en su combinación de grupos funcionales, que permite una amplia gama de reacciones químicas y aplicaciones potenciales. Sus grupos de éteres de sililo proporcionan estabilidad y protección durante la síntesis, mientras que sus grupos ciclohexilideno y ciclopropilo ofrecen características estructurales únicas que se pueden explotar en diversos campos.
Propiedades
Fórmula molecular |
C39H68O3Si2 |
|---|---|
Peso molecular |
641.1 g/mol |
Nombre IUPAC |
(E)-4-[(4E)-4-[(2Z)-2-[3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-cyclopropylpent-2-en-1-ol |
InChI |
InChI=1S/C39H68O3Si2/c1-27(16-23-35(40)30-18-19-30)33-21-22-34-29(15-14-24-39(33,34)9)17-20-31-25-32(41-43(10,11)37(3,4)5)26-36(28(31)2)42-44(12,13)38(6,7)8/h16-17,20,23,27,30,32-36,40H,2,14-15,18-19,21-22,24-26H2,1,3-13H3/b23-16+,29-17+,31-20- |
Clave InChI |
DIMYHZDULFSWLS-JNWCKSJXSA-N |
SMILES isomérico |
CC(/C=C/C(C1CC1)O)C2CCC\3C2(CCC/C3=C\C=C/4\CC(CC(C4=C)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C |
SMILES canónico |
CC(C=CC(C1CC1)O)C2CCC3C2(CCCC3=CC=C4CC(CC(C4=C)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


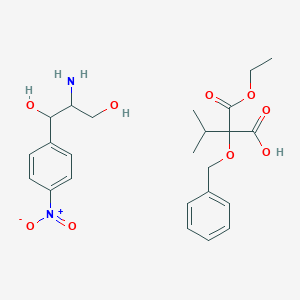
![O-3-AMino-3-deoxy-alpha-D-glucopyranosyl-(1-->6)-O-[6-deoxy-6-[[(phenylMethoxy)carbonyl]aMino]-alpha-D-glucopyranosyl-(1-->4)]-2-deoxy-D-streptaMine](/img/structure/B12288112.png)
![Methanol, 1-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methylamino]-](/img/structure/B12288132.png)
![7-[[2-Amino-2-(2-hydroxyphenyl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12288137.png)
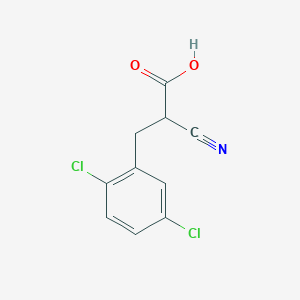
![[4-Acetyloxy-15-[3-(5,5-dimethyl-2,4-dioxo-1,3-oxazolidin-3-yl)-2-hydroxy-3-phenylpropanoyl]oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9,12-bis(2,2,2-trichloroethoxycarbonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B12288154.png)
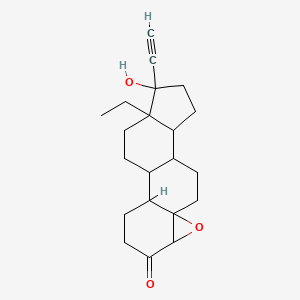

![Ethyl 4-[2-(dimethylamino)-3-methoxy-3-oxopropyl]-2-ethoxycarbonylsulfanylimidazole-1-carboxylate](/img/structure/B12288161.png)
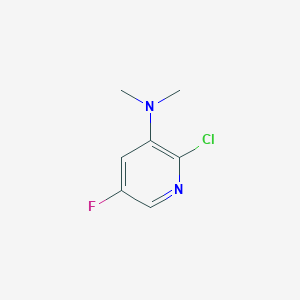
![2,3-dimethoxy-2,3,5-trimethyl-7-phenylsulfanyl-5,7,8,8a-tetrahydro-4aH-pyrano[3,4-b][1,4]dioxin-8-ol](/img/structure/B12288169.png)
![2-[N-(1-Carboxy-3-phenylpropyl)alanyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid](/img/structure/B12288172.png)
